molecular formula C44H50N6O14S2 B601481 Ertapenem Dimer II CAS No. 402955-38-8

Ertapenem Dimer II

Cat. No. B601481
M. Wt: 951.05
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ertapenem Dimer II is an impurity of Ertapenem . Ertapenem is a carbapenem antibiotic used for the treatment of moderate to severe infections caused by susceptible bacteria . It is a new beta-lactam agent of the carbapenem class (1-β-methyl carbapenem) .


Molecular Structure Analysis

Ertapenem has been analyzed using a mass spectrometer compatible, reverse-phase high-performance liquid chromatography method capable of resolving twenty-six impurities and degradation products (DPs) in Ertapenem .


Physical And Chemical Properties Analysis

Ertapenem is a sterile lyophilised powder formulation of ertapenem sodium . Each vial contains 1.046 g ertapenem sodium, equivalent to 1 g ertapenem . More specific physical and chemical properties of Ertapenem Dimer II are not available in the retrieved data .

Scientific Research Applications

Preparation and Characterization of Ertapenem Dimer II

Research on ertapenem dimer II has primarily focused on its preparation, isolation, and characterization. Sajonz et al. (2001) reported the development of preparative chromatographic methods to isolate these compounds from controlled degradation of ertapenem, a broad-spectrum 1β-methyl carbapenem antibiotic. This study was significant in understanding the degradation process of ertapenem and the properties of its dimers (Sajonz et al., 2001).

Pharmacokinetics and Pharmacodynamics

Nix, Majumdar, and Dinubile (2004) provided an overview of ertapenem's pharmacokinetics and pharmacodynamics, noting its effectiveness in treating complicated infections. This research is crucial for understanding how ertapenem and its dimers behave in the human body, although it does not specifically focus on the dimer II form (Nix, Majumdar, & Dinubile, 2004).

Pharmacological Properties

Hammond (2004) discussed the unique pharmacological properties of ertapenem, a Group 1 carbapenem, including its molecular structure modifications to increase plasma half-life and efficacy against beta-lactamase-producing organisms. This research provides insight into the distinct features of ertapenem that may relate to its dimer forms (Hammond, 2004).

In Vitro Activities

The in vitro activities of ertapenem have been extensively studied. Livermore et al. (2001) evaluated its effectiveness against various bacteria, crucial for understanding the therapeutic potential of ertapenem and its dimers in clinical applications (Livermore et al., 2001).

Potential Clinical Applications

Livermore, Sefton, and Scott (2003) explored the potential clinical applications of ertapenem, including its use in treating infections with Enterobacteriaceae carrying beta-lactamases. Understanding these applications is essential for considering the potential uses of its dimers (Livermore, Sefton, & Scott, 2003).

Ertapenem in Tuberculosis Treatment

Zuur et al. (2018) studied the pharmacokinetics of 2,000 mg ertapenem in tuberculosis patients, providing valuable data on its use in specific disease contexts. This could inform the research on ertapenem dimer II's role in similar treatments (Zuur et al., 2018).

properties

IUPAC Name

(4R,5S,6S)-3-[(3S,5S)-5-[[3-[(1R,2R)-1-carboxy-1-[(2S,3R)-5-carboxy-4-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]propan-2-yl]oxycarbonylphenyl]carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H50N6O14S2/c1-17-31(49-32(42(59)60)35(17)65-25-13-27(45-15-25)37(52)47-23-9-5-7-21(11-23)40(55)56)30(41(57)58)20(4)64-44(63)22-8-6-10-24(12-22)48-38(53)28-14-26(16-46-28)66-36-18(2)33-29(19(3)51)39(54)50(33)34(36)43(61)62/h5-12,17-20,25-31,33,35,45-46,51H,13-16H2,1-4H3,(H,47,52)(H,48,53)(H,55,56)(H,57,58)(H,59,60)(H,61,62)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30+,31-,33-,35?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTRZTBUDCDKTQ-SZZJJTSISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=NC1C(C(C)OC(=O)C2=CC(=CC=C2)NC(=O)C3CC(CN3)SC4=C(N5C(C4C)C(C5=O)C(C)O)C(=O)O)C(=O)O)C(=O)O)SC6CC(NC6)C(=O)NC7=CC=CC(=C7)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](N=C(C1S[C@H]2C[C@H](NC2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)O)[C@H]([C@@H](C)OC(=O)C4=CC(=CC=C4)NC(=O)[C@@H]5C[C@@H](CN5)SC6=C(N7[C@H]([C@H]6C)[C@H](C7=O)[C@@H](C)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H50N6O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747711
Record name PUBCHEM_71316413
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

951.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ertapenem Dimer II

CAS RN

402955-38-8
Record name PUBCHEM_71316413
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ertapenem Dimer II
Reactant of Route 2
Ertapenem Dimer II
Reactant of Route 3
Ertapenem Dimer II
Reactant of Route 4
Ertapenem Dimer II
Reactant of Route 5
Ertapenem Dimer II
Reactant of Route 6
Ertapenem Dimer II

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.